1-benzyl-3,4-dimethyl-5-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-benzyl-3,4-dimethyl-5-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,4-dimethyl-5-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors might also be explored to enhance the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,4-dimethyl-5-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3,4-dimethyl-5-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling processes.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,4-dimethyl-5-(phenylamino)-1,5-dihydro-2H-pyrrol-2-thione: Similar structure with a sulfur atom replacing the oxygen.
1-benzyl-3,4-dimethyl-5-(phenylamino)-1,5-dihydro-2H-pyrrol-2-imine: Similar structure with an imine group replacing the oxygen.
Uniqueness
1-benzyl-3,4-dimethyl-5-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern and the presence of both benzyl and phenylamino groups. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-anilino-1-benzyl-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H20N2O/c1-14-15(2)19(22)21(13-16-9-5-3-6-10-16)18(14)20-17-11-7-4-8-12-17/h3-12,18,20H,13H2,1-2H3 |
InChI Key |
KYLRLWZSGLNLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1NC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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